REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH:19]=[C:20]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:21]=1[OH:22])[C:8](=O)[CH2:9][S:10][C:11]1[NH:12][N:13]=[CH:14][C:15](=[O:17])[N:16]=1)([CH3:4])([CH3:3])[CH3:2]>O1CCCC1.Cl>[C:1]([C:5]1[CH:6]=[C:7]([C:8]2[N:12]3[N:13]=[CH:14][C:15](=[O:17])[N:16]=[C:11]3[S:10][CH:9]=2)[CH:19]=[C:20]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:21]=1[OH:22])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
3-[(3,5-di-tert.butyl-4-hydroxyphenacyl)-thio]-2H-1,2,4-triazin-5-one
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(CSC=2NN=CC(N2)=O)=O)C=C(C1O)C(C)(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cyclocondensation product which slowly precipitated out
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized once to three times from tetrachydrofuran/ethanol (3:2)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1=CSC=2N1N=CC(N2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |